(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine
Overview
Description
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine is an organic compound that features a thiophene ring substituted with a tetrahydropyran group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by the tetrahydropyran moiety.
Introduction of the Methanamine Group: The methanamine group can be added through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted amines and other functionalized derivatives.
Scientific Research Applications
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials, such as organic semiconductors or conductive polymers.
Biological Studies: The compound can be used in studies investigating its biological activity, including its interactions with enzymes or receptors.
Mechanism of Action
The mechanism of action of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine: Similar structure but with the methanamine group at a different position on the thiophene ring.
(5-(Tetrahydro-2H-pyran-4-yl)furan-3-yl)methanamine: Similar structure but with a furan ring instead of a thiophene ring.
(5-(Tetrahydro-2H-pyran-4-yl)benzylamine: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine is unique due to the combination of the tetrahydropyran and thiophene moieties, which impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(oxan-4-yl)thiophen-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c11-6-8-5-10(13-7-8)9-1-3-12-4-2-9/h5,7,9H,1-4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPDDQXTHUYLII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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